Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium may include solvents like tetrahydrofuran or dimethylformamide. The reaction is carried out at controlled temperatures, usually ranging from 0°C to room temperature, to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate is used as an intermediate for the preparation of more complex molecules. Its unique spirocyclic structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structural features may contribute to the development of drugs targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing the compound’s efficacy in inhibiting or modulating the activity of these targets. The exact pathways and molecular targets would depend on the specific application and the nature of the biological system involved.
Comparison with Similar Compounds
- Tert-butyl N-(2-oxospiro[3.5]nonan-7-yl)carbamate
- Tert-butyl N-(3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate
- Tert-butyl N-(7-oxospiro[3.5]nonan-2-yl)carbamate
Comparison: Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate is unique due to its specific spirocyclic structure and the position of the oxo group. This structural feature may confer distinct chemical reactivity and biological activity compared to its analogs. The differences in the position of the oxo group and the nature of the spirocyclic ring can influence the compound’s stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-7-14(8-5-10)9-6-11(14)16/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFPGGMYPFENCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.